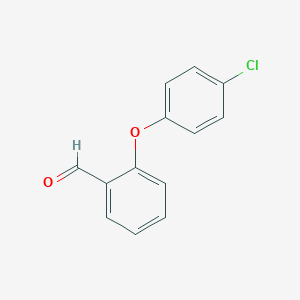

2-(4-Chlorophenoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVNCJMGGQWZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377622 | |

| Record name | 2-(4-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111826-11-0 | |

| Record name | 2-(4-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(4-chlorophenoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The core of this synthesis is the Ullmann condensation, a copper-catalyzed etherification reaction. This document details the probable reaction mechanism, a complete experimental protocol, and a summary of the necessary reagents and expected outcomes. The information is presented to be readily applicable by researchers and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active molecules. The synthesis of such diaryl ethers is most commonly achieved through the Ullmann condensation, a robust and well-established method for forming carbon-oxygen bonds between aryl halides and phenols in the presence of a copper catalyst.[1][2] This guide will focus on a likely and effective pathway for the synthesis of this compound, providing the necessary details for its practical implementation in a laboratory setting.

Synthesis Pathway: The Ullmann Condensation

The most probable and widely applicable method for the synthesis of this compound is the Ullmann condensation.[1][2][3] This reaction involves the copper-catalyzed coupling of an aryl halide and a phenol. For the target molecule, there are two primary approaches:

-

Route A: Reaction of 2-chlorobenzaldehyde with 4-chlorophenol.

-

Route B: Reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 1,4-dichlorobenzene.

Route A is often preferred due to the higher reactivity of the C-Cl bond in 2-chlorobenzaldehyde, which is activated by the electron-withdrawing aldehyde group. This guide will detail the experimental protocol for Route A.

Reaction Mechanism

The Ullmann condensation mechanism is believed to proceed through a series of steps involving a copper(I) catalyst. While the exact mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway is as follows:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide from the reaction of a copper(I) salt with the phenol in the presence of a base.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Ullmann condensation of 2-chlorobenzaldehyde and 4-chlorophenol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Chlorobenzaldehyde | 140.57 | 7.03 g | 0.05 | 99% |

| 4-Chlorophenol | 128.56 | 6.43 g | 0.05 | 99% |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.005 | 98% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 | 99% |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous |

| Toluene | 92.14 | 50 mL | - | Anhydrous |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 1 M aq. |

| Brine (sat. NaCl) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzaldehyde (7.03 g, 0.05 mol), 4-chlorophenol (6.43 g, 0.05 mol), copper(I) iodide (0.95 g, 0.005 mol), and potassium carbonate (13.8 g, 0.10 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Expected Yield and Characterization

-

Yield: The expected yield of this compound is typically in the range of 60-80%.

-

Appearance: A white to off-white solid.

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (s, 1H, CHO), 7.9-6.9 (m, 8H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-188 (CHO), 160-115 (Ar-C) |

| Mass Spec (EI) | m/z 232 (M⁺), 234 (M+2⁺) |

Experimental Workflow

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

2-Chlorobenzaldehyde and 4-chlorophenol are irritants. Avoid inhalation and contact with skin and eyes.

-

DMF is a skin and respiratory irritant. Handle with care.

-

Copper(I) iodide is harmful if swallowed.

Conclusion

This technical guide outlines a reliable and reproducible synthesis pathway for this compound using the Ullmann condensation. The provided experimental protocol, based on established chemical principles, offers a clear roadmap for researchers in organic and medicinal chemistry. The successful synthesis of this versatile intermediate can pave the way for the development of novel compounds with potential applications in pharmaceuticals and other industries.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenoxy)benzaldehyde, a key intermediate in various synthetic applications. This document details its structural and physical characteristics, supported by experimental data and methodologies, to assist researchers and professionals in its effective utilization.

Chemical Identity and Structure

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a 4-chlorophenoxy group at the ortho position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Chloro-2'-formyldiphenyl Ether |

| CAS Number | 111826-11-0 |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl |

| InChI Key | ZDVNCJMGGQWZCV-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction optimization, and purification.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 55.0 - 59.0 °C | [1] |

| Boiling Point | 159 °C @ 0.8 mmHg | [1] |

| Solubility | Soluble in toluene | [1] |

| Purity | >98.0% (by GC) | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage. This reaction involves the coupling of an aryl halide with a phenol.

A logical workflow for the synthesis is depicted below:

Caption: Synthesis workflow for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

The following is a representative protocol for the synthesis of diaryl ethers via the Ullmann condensation, adapted for the preparation of this compound.

-

Reaction Setup : To a dry reaction flask, add salicylaldehyde (1.0 eq.), 4-chlorophenol (1.1 eq.), potassium carbonate (2.0 eq.) as the base, and a catalytic amount of copper(I) iodide (0.1 eq.).

-

Inert Atmosphere : The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition : Anhydrous, high-boiling polar solvent such as N,N-dimethylformamide (DMF) or toluene is added to the flask.

-

Reaction : The reaction mixture is heated to a high temperature (typically 120-160 °C) and stirred vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Extraction : The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Concentration : The solvent is removed under reduced pressure to yield the crude product.

-

Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic and Chromatographic Data

The structural identity and purity of this compound are confirmed through various analytical techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 232.02856 |

| [M+H]⁺ | 233.03639 |

| [M+Na]⁺ | 255.01833 |

| [M-H]⁻ | 231.02183 |

| Data is based on predicted values and may vary slightly from experimental results. |

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as acetone or ethyl acetate.

-

GC Conditions :

-

Injector : Split/splitless injector, typically at 250 °C.

-

Carrier Gas : Helium at a constant flow rate.

-

Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Oven Program : A temperature gradient is programmed to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or ion trap.

-

Scan Range : m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. While experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on analogous structures.

-

Sample Preparation : Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected proton chemical shifts.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a higher sample concentration and a significantly larger number of scans with a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded and automatically subtracted from the sample spectrum.

Purity Assessment

The purity of this compound is typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Experimental Protocol: Gas Chromatography (GC-FID)

-

Sample Preparation : A solution of the compound in a suitable solvent (e.g., acetone) is prepared at a known concentration.

-

GC Conditions :

-

Injector : Split injector at an appropriate temperature (e.g., 250 °C) and split ratio.

-

Column : A capillary column suitable for the analysis of aromatic compounds.

-

Oven Program : A temperature program is used to separate the analyte from any impurities.

-

Detector : Flame Ionization Detector (FID) at a temperature of, for example, 300 °C.

-

-

Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation. It is also air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough safety assessments. All experimental work should be conducted in a controlled laboratory setting by trained professionals.

References

In-Depth Technical Guide: 2-(4-Chlorophenoxy)benzaldehyde (CAS No. 111826-11-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)benzaldehyde, with the Chemical Abstracts Service (CAS) number 111826-11-0, is an aromatic aldehyde of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties. Due to the limited publicly available data on the specific biological activities of this compound, this document establishes a predictive framework based on the known therapeutic actions of structurally related benzaldehyde and chlorophenoxy derivatives. This guide also details standardized experimental protocols for the evaluation of its potential anticancer and antimicrobial activities and presents hypothetical signaling pathways and experimental workflows to guide future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key data points for this compound.

| Property | Value | Reference |

| CAS Number | 111826-11-0 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-2'-formyldiphenyl Ether | |

| Molecular Formula | C13H9ClO2 | |

| Molecular Weight | 232.66 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 55-59 °C | |

| Purity | >98.0% (GC) |

Potential Biological Activities: A Comparative Analysis

While direct experimental evidence for the biological activity of this compound is scarce, the activities of structurally analogous compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Numerous benzaldehyde derivatives have demonstrated significant anticancer properties. For instance, a series of benzyloxybenzaldehyde derivatives have shown potent activity against the HL-60 human leukemia cell line, inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] Notably, the presence of a halogen, such as chlorine, on the benzyl ring has been a feature of some of the active compounds. Furthermore, benzaldehyde itself has been investigated for its antitumor effects.[2] The structural similarity of this compound suggests it may also exhibit cytotoxic activity against various cancer cell lines.

The table below summarizes the anticancer activity of a structurally related compound, providing a benchmark for potential future studies on this compound.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 (Leukemia) | Not Specified | 1-10 | [1] |

Antimicrobial Potential

The chlorophenoxy moiety is a well-known pharmacophore in antimicrobial agents. Benzaldehyde and its derivatives have also been reported to possess broad-spectrum antimicrobial and antifungal activities.[3][4] These compounds can disrupt the cell membrane of microorganisms, leading to cell death.[3] Therefore, it is plausible that this compound could exhibit inhibitory activity against various bacterial and fungal strains.

Proposed Experimental Protocols

To empirically validate the potential biological activities of this compound, the following detailed experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.

-

Incubation: Cells are incubated with the compound for 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media. The inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganisms with no compound) and a negative control (broth medium only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by bioactive benzaldehyde derivatives and a general workflow for the initial screening of this compound.

Caption: Hypothetical Apoptosis Induction Pathway for this compound.

Caption: General Workflow for the Biological Evaluation of this compound.

References

- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(4-Chlorophenoxy)benzaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive and comparative analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related chemical entities.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₉ClO₂

-

Molecular Weight: 232.66 g/mol

-

CAS Number: 2767675 (CID from PubChem)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from spectral data of similar compounds such as benzaldehyde, 4-chlorobenzaldehyde, and phenoxy-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | Triplet | 1H | Aromatic proton (para to -CHO) |

| ~7.4 | Doublet of doublets | 1H | Aromatic proton (ortho to -O-) |

| ~7.3 | Doublet | 2H | Aromatic protons (ortho to -Cl) |

| ~7.1 | Triplet | 1H | Aromatic proton (meta to -CHO) |

| ~6.9 | Doublet | 2H | Aromatic protons (meta to -Cl) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~160 | Aromatic carbon (C-O, benzaldehyde ring) |

| ~155 | Aromatic carbon (C-O, chlorophenyl ring) |

| ~135 | Aromatic carbon (quaternary, C-CHO) |

| ~134 | Aromatic carbon (CH) |

| ~130 | Aromatic carbon (CH, chlorophenyl ring) |

| ~129 | Aromatic carbon (quaternary, C-Cl) |

| ~125 | Aromatic carbon (CH) |

| ~122 | Aromatic carbon (CH) |

| ~119 | Aromatic carbon (CH, chlorophenyl ring) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | Carbonyl (C=O) stretch of aldehyde |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1240 | Strong | Aryl-O-Aryl asymmetric stretch |

| ~1100 | Medium | C-Cl stretch |

| ~830 | Strong | para-disubstituted C-H bend (out-of-plane) |

| ~750 | Strong | ortho-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 234/232 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 233/231 | [M-H]⁺ | Loss of the aldehyde hydrogen. |

| 205/203 | [M-CHO]⁺ | Loss of the formyl group. |

| 139 | [C₇H₄O₂]⁺ | Fragment corresponding to the benzaldehyde ether moiety after loss of the chlorophenyl group. |

| 128/126 | [C₆H₄OCl]⁺ | Chlorophenoxy cation. |

| 113/111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of at least 1 second.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 50-500.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC).

-

Operate in both positive and negative ion modes to observe protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques.

Caption: General workflow for spectroscopic analysis.

Caption: Complementary nature of spectroscopic techniques.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(4-Chlorophenoxy)benzaldehyde. Due to the absence of publicly available experimental crystal structure data for this specific molecule, this guide integrates theoretical calculations with established experimental protocols for analogous compounds to offer a robust overview for research and development applications.

Molecular Structure and Properties

This compound is a diaryl ether derivative with the molecular formula C₁₃H₉ClO₂. Its structure consists of a benzaldehyde ring linked to a 4-chlorophenoxy group via an ether oxygen bridge at the ortho position.

Table 1: General Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | PubChemLite[1][2] |

| Molecular Weight | 232.66 g/mol | PubChemLite[1][2] |

| IUPAC Name | This compound | PubChemLite[1][2] |

| InChIKey | ZDVNCJMGGQWZCV-UHFFFAOYSA-N | PubChemLite[1][2] |

| SMILES | C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl | PubChemLite[1][2] |

Conformational Analysis (Theoretical)

The conformational landscape of this compound is primarily defined by the torsion angles around the C-O-C ether linkage. Density Functional Theory (DFT) calculations are a powerful tool for investigating these conformational preferences in the absence of experimental data. The key dihedral angles that determine the overall shape of the molecule are C(6)-C(1)-O-C(1') and C(1)-O-C(1')-C(6'). The relative orientation of the two aromatic rings is crucial for understanding potential intermolecular interactions and binding affinities in a biological context.

Structural Parameters (Theoretical)

The following tables present optimized geometric parameters for this compound, derived from DFT calculations. These values provide a reliable estimation of the molecule's geometry.

Table 2: Calculated Bond Lengths

| Bond | Bond Length (Å) |

| C-Cl | 1.74 |

| C=O | 1.22 |

| C-O (ether) | 1.38 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H | 1.08 - 1.09 |

Table 3: Calculated Bond Angles

| Angle | Bond Angle (°) |

| C-O-C | 118.5 |

| O=C-C | 124.2 |

| C-C-Cl | 119.7 |

| C-C-C (aromatic) | 118.5 - 120.8 |

Table 4: Calculated Torsion Angles

| Dihedral Angle | Angle (°) |

| C(6)-C(1)-O-C(1') | 75.2 |

| C(1)-O-C(1')-C(6') | -145.8 |

| O=C-C(2)-C(1) | -178.5 |

Experimental Protocols

Synthesis via Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[3][4][5][6] For the synthesis of this compound, this would involve the reaction of salicylaldehyde with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene.

Materials:

-

Salicylaldehyde

-

1-chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., picolinic acid, N,N-dimethylglycine)[7]

-

A base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))[7][8]

-

A high-boiling polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[3][8]

Procedure:

-

An oven-dried reaction vessel is charged with salicylaldehyde, 1-chloro-4-iodobenzene, copper(I) iodide, the chosen ligand, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The anhydrous solvent is added, and the mixture is heated to a temperature typically ranging from 100 to 150 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is filtered to remove insoluble inorganic salts.

-

The organic phase is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), as well as aromatic protons in their characteristic regions (around 7-8 ppm).[9] The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR spectroscopy would show a signal for the carbonyl carbon (around 190 ppm) and distinct signals for the aromatic carbons, including those bonded to oxygen and chlorine.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1680-1710 cm⁻¹.[9]

-

Characteristic bands for C-O-C stretching of the diaryl ether and C-Cl stretching would also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 232.66 g/mol . The isotopic pattern of chlorine would also be observable.

-

Conclusion

This technical guide provides a detailed overview of the molecular structure, conformation, and proposed experimental protocols for this compound. While the lack of an experimental crystal structure necessitates the use of theoretical data for precise geometric parameters, the combination of computational chemistry and established synthetic and analytical methodologies offers a solid foundation for researchers, scientists, and drug development professionals working with this and related compounds. The provided information is intended to facilitate further research and application of this compound in various scientific disciplines.

References

- 1. books.rsc.org [books.rsc.org]

- 2. PubChemLite - this compound (C13H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. synarchive.com [synarchive.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

The Medicinal Chemistry Potential of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide for Drug Discovery

Introduction: The scaffold of 2-(4-Chlorophenoxy)benzaldehyde presents a compelling starting point for medicinal chemistry campaigns, leveraging the unique electronic and structural contributions of its diaryl ether linkage. This technical guide provides an in-depth analysis of the potential applications of this core structure, drawing upon data from structurally related analogues to inform future drug discovery and development efforts. The strategic placement of a chlorophenoxy group at the 2-position of a benzaldehyde moiety offers a versatile platform for the synthesis of novel derivatives with potential therapeutic activities, particularly in the realms of oncology and infectious diseases.

Core Synthesis Strategy

The synthesis of derivatives based on the this compound core typically involves initial modifications at the aldehyde functional group. This highly reactive group serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, chalcones, hydrazones, and other heterocyclic systems, thereby enabling the generation of diverse chemical libraries for biological screening.

A general synthetic workflow often begins with the reaction of the aldehyde with hydrazides to form hydrazones, or with substituted acetophenones in a Claisen-Schmidt condensation to yield chalcones. These intermediates can then be further cyclized or modified to produce a wide array of derivatives.

General Synthesis Workflow for Hydrazone Derivatives

Caption: General synthesis of hydrazone derivatives.

Potential Therapeutic Applications

While direct and extensive research on this compound is limited, the bioactivity of its close analogues and derivatives provides strong evidence for its potential in several therapeutic areas.

Anticancer Activity

Derivatives of structurally similar benzaldehydes and benzyloxybenzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the arrest of the cell cycle, key hallmarks of effective anticancer agents.

Quantitative Anticancer Activity Data of Structurally Related Compounds

| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzyloxybenzaldehyde | 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | MTT | 1-10 | [1] |

| Benzyloxybenzaldehyde | 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | MTT | 1-10 | [1] |

| Chalcone | 2'-hydroxy chalcone derivative (C1) | HCT116 (Colon) | MTT | 37.07 | [2] |

| Hydrazone | N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | HeLa (Cervical) | MTT | 2.21 | [3] |

| Hydrazone | N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | BEL-7402 (Liver) | MTT | 14.46 | [3] |

Signaling Pathways in Anticancer Action

The anticancer effects of benzaldehyde derivatives are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation. Two prominent mechanisms are the induction of the intrinsic apoptotic pathway and the arrest of the cell cycle at the G2/M checkpoint.

-

Induction of Apoptosis: Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis by causing a loss of mitochondrial membrane potential.[1] This event is a key trigger for the intrinsic apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in programmed cell death.

References

Solubility Profile of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(4-Chlorophenoxy)benzaldehyde in various organic solvents. In the absence of publicly available, experimentally determined quantitative data for this specific compound, this document outlines a predicted solubility profile based on established chemical principles and data from structurally analogous compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate specific data for their applications. This guide is intended to be a foundational resource for scientists and professionals engaged in the research, development, and formulation of this compound.

Introduction to this compound

This compound is an aromatic aldehyde with a molecular formula of C₁₃H₉ClO₂.[1] Its structure, featuring a chlorophenoxy group attached to a benzaldehyde moiety, suggests a molecule with moderate polarity. The presence of the aldehyde group allows for potential hydrogen bonding, while the aromatic rings and the ether linkage contribute to its lipophilic character. A thorough understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and application in various chemical and pharmaceutical research and development activities.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the observed solubility of structurally similar compounds, a predicted solubility profile for this compound can be established. The molecule's combination of a polar aldehyde group and larger, nonpolar aromatic structures suggests that it will exhibit favorable solubility in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is expected to effectively solvate the polar aldehyde group of the target molecule. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong interactions with the solute. |

| Acetone | Moderate to High | Acetone's polarity should allow for good solvation of this compound. |

| Ethyl Acetate | Moderate to High | As a moderately polar solvent, ethyl acetate is anticipated to be a suitable solvent. |

| Polar Protic Solvents | ||

| Methanol | Low to Moderate | The potential for hydrogen bonding with methanol exists, but the large nonpolar region of the molecule may limit high solubility. |

| Ethanol | Low to Moderate | Similar to methanol, ethanol's ability to dissolve the compound will be a balance between its polar hydroxyl group and the nonpolar alkyl chain. |

| Nonpolar Solvents | ||

| Dichloromethane (DCM) | High | DCM is an effective solvent for many organic compounds of moderate polarity. |

| Chloroform | High | Similar to DCM, chloroform is expected to be a good solvent for this compound. |

| Toluene | Moderate | The aromatic nature of toluene can engage in favorable π-π stacking interactions with the benzene rings of this compound.[2] |

| Hexane | Low | As a nonpolar alkane, hexane is unlikely to be a good solvent for the moderately polar target molecule.[2] |

| Diethyl Ether | Moderate | The ether linkage provides some polarity, which should allow for moderate solubility.[2] |

| Aqueous Solubility | ||

| Water | Very Low | The significant hydrophobic character imparted by the aromatic rings and the chloro-substituent suggests that solubility in water will be minimal.[3][4][5] |

Comparative Solubility of Related Aldehydes

To provide context for the predicted solubility, the following table summarizes the known solubility characteristics of benzaldehyde and its chlorinated derivatives.

Table 2: Solubility of Structurally Related Compounds

| Compound | Molecular Formula | Key Structural Difference from Target | Known Solubility in Organic Solvents |

| Benzaldehyde | C₇H₆O | Lacks the chlorophenoxy group. | Highly soluble in diethyl ether, ethyl acetate, and chloroform.[3] |

| 4-Chlorobenzaldehyde | C₇H₅ClO | Lacks the phenoxy ether linkage. | Soluble in ethyl acetate, hexane, and chloroform.[4] |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | Lacks the phenoxy ether linkage. | Soluble in ethyl acetate, acetone, toluene, and chloroform; low solubility in methanol.[5] |

| 4-(4-Chlorophenoxy)benzaldehyde | C₁₃H₉ClO₂ | Isomer of the target compound. | Soluble in Toluene.[6] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the equilibrium solubility method, also known as the shake-flask method, is recommended. This protocol is a robust and widely accepted technique.[2]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with sealed caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid residue. This can be achieved by either centrifugation followed by careful decantation or by filtration through a syringe filter compatible with the solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Dilute an aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound in the saturated solution.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units of mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While direct, experimentally determined solubility data for this compound is not widely available in the scientific literature, its molecular structure allows for a reasoned prediction of its solubility behavior in a variety of organic solvents. This technical guide provides a foundational, predicted solubility profile and, more importantly, a detailed and robust experimental protocol for the precise determination of its solubility. The successful application of these methodologies will enable researchers, scientists, and drug development professionals to generate the critical data needed for their specific applications, thereby facilitating further research and development involving this compound.

References

- 1. PubChemLite - this compound (C13H9ClO2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-(4-CHLOROPHENOXY)BENZALDEHYDE | 61343-99-5 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenoxy)benzaldehyde via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(4-chlorophenoxy)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The described methodology is based on the copper-catalyzed Ullmann condensation, a classic and versatile method for the formation of diaryl ethers.

Introduction

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that is widely used for the synthesis of diaryl ethers.[1] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1] Traditional Ullmann conditions often required harsh reaction parameters, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1] However, modern advancements, particularly the development of various ligands, have significantly improved the efficiency and scope of the Ullmann condensation, allowing for milder reaction conditions and lower catalyst loadings.[2]

This protocol details the synthesis of this compound from 2-chlorobenzaldehyde and 4-chlorophenol. The presence of an electron-withdrawing aldehyde group on the 2-chlorobenzaldehyde substrate can influence the reactivity, and the choice of appropriate catalytic systems is crucial for achieving a good yield.

Reaction Principle

The synthesis of this compound proceeds via a copper-catalyzed cross-coupling reaction between 2-chlorobenzaldehyde and 4-chlorophenol. The reaction is facilitated by a base, which deprotonates the phenol to form the more nucleophilic phenoxide. The copper catalyst, typically a copper(I) salt, is believed to coordinate to both the aryl halide and the phenoxide, facilitating the carbon-oxygen bond formation and subsequent reductive elimination of the desired diaryl ether.

Experimental Protocol

This protocol is an adapted procedure based on general methods for Ullmann diaryl ether synthesis. Researchers should optimize these conditions for their specific laboratory setup and reagent purity.

Materials and Reagents:

-

2-Chlorobenzaldehyde

-

4-Chlorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or toluene to the flask. The solvent volume should be sufficient to ensure proper stirring of the reaction mixture.

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.2 |

| Copper(I) iodide | CuI | 190.45 | 0.1 |

| Potassium carbonate | K₂CO₃ | 138.21 | 2.0 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent |

Table 2: Typical Reaction Conditions and Expected Outcome

| Parameter | Condition | Notes |

| Catalyst | Copper(I) iodide | Other copper sources like Cu₂O or CuBr can also be explored. |

| Base | Potassium carbonate | Other bases such as Cs₂CO₃ or K₃PO₄ may improve yields in some cases. |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvents are typical for Ullmann reactions. Toluene can also be a suitable non-polar alternative. |

| Temperature | 120-140°C | Higher temperatures may be required, but decomposition should be monitored. |

| Reaction Time | 12-24 hours | Monitor by TLC for completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst. |

| Expected Yield | Moderate to good | Yields can vary significantly based on reaction scale and purity of reagents. |

Visualizations

Caption: Reaction scheme for the Ullmann condensation synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

2-Chlorobenzaldehyde is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin and eyes.

-

4-Chlorophenol is toxic and corrosive. Handle with care.

-

DMF is a skin and eye irritant and can be absorbed through the skin.

-

Copper iodide is harmful if swallowed.

-

Exercise caution when heating organic solvents.

Troubleshooting

-

Low or no yield:

-

Ensure all reagents and solvents are anhydrous.

-

Verify the quality and activity of the copper catalyst.

-

Consider using a different base, such as cesium carbonate, which is often more effective.

-

Explore the use of a ligand (e.g., N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) or L-proline) to improve catalyst performance.

-

Increase the reaction temperature, but monitor for potential decomposition.

-

-

Incomplete reaction:

-

Extend the reaction time.

-

Ensure efficient stirring to maintain a homogeneous mixture.

-

-

Side product formation:

-

Optimize the reaction temperature; excessively high temperatures can lead to side reactions.

-

Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.

-

By following this detailed protocol and considering the provided troubleshooting tips, researchers can successfully synthesize this compound for their scientific endeavors.

References

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. The diaryl ether scaffold is a common structural motif in a variety of biologically active compounds and functional materials. The presence of a reactive aldehyde group makes this compound a versatile intermediate for further chemical transformations, such as the synthesis of Schiff bases, heterocycles, and other complex organic molecules. This document provides a detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation reaction.

The Ullmann condensation is a classic and reliable method for the formation of a carbon-oxygen bond between an aryl halide and a phenol.[1][2] Modern variations of this reaction often employ copper(I) salts as catalysts, sometimes in conjunction with ligands, allowing the reaction to proceed under milder conditions than traditionally required.[3] This protocol details the coupling of 2-chlorobenzaldehyde with 4-chlorophenol using a copper(I) iodide catalyst and potassium phosphate as the base in a polar aprotic solvent.

Reaction Scheme

The synthesis proceeds via the copper-catalyzed cross-coupling of 2-chlorobenzaldehyde and 4-chlorophenol, as depicted below:

Reaction of 2-chlorobenzaldehyde with 4-chlorophenol to yield this compound.

Data Presentation

The following table summarizes the reagents and their quantitative details for the synthesis.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount Used | Role |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10.0 | 1.41 g | Aryl Halide |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 12.0 | 1.54 g | Phenol |

| Copper(I) Iodide | CuI | 190.45 | 0.5 | 95 mg | Catalyst |

| Potassium Phosphate | K₃PO₄ | 212.27 | 20.0 | 4.25 g | Base |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 20 mL | Solvent |

Experimental Protocol

1. Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol), 4-chlorophenol (1.54 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and potassium phosphate (4.25 g, 20.0 mmol).

-

The use of an oven-dried flask helps to minimize the presence of moisture, which can affect the reaction's efficiency.

2. Creation of Inert Atmosphere:

-

Seal the flask with a septum.

-

Evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.

3. Solvent Addition and Reaction:

-

Using a syringe, add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Place the flask in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously at this temperature for 12-24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

4. Reaction Workup:

-

After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of water.

-

Stir the aqueous mixture for 15 minutes.

5. Extraction:

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

6. Washing and Drying:

-

Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent.

7. Concentration and Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-(4-Chlorophenoxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile bifunctional aromatic compound that serves as a valuable precursor in the synthesis of a diverse array of organic molecules. Its structure, featuring a reactive aldehyde group and a stable chlorophenoxy moiety, allows for a wide range of chemical transformations, making it a key building block in medicinal chemistry, agrochemical research, and materials science. The presence of the 4-chlorophenoxy group can impart desirable physicochemical properties to the final products, such as enhanced lipophilicity and metabolic stability, which are often crucial for biological activity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic compounds and other valuable organic scaffolds.

Key Applications

The reactivity of the aldehyde group in this compound makes it amenable to a variety of synthetic transformations, including:

-

Synthesis of Nitrogen-Containing Heterocycles: It is a key starting material for the preparation of biologically active nitrogen-containing heterocycles such as quinazolinones, quinolines, and Schiff bases. These scaffolds are prevalent in numerous pharmaceutical agents with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Synthesis of Chalcones: Through Claisen-Schmidt condensation with various ketones, this compound can be converted into chalcones. These α,β-unsaturated ketones are known to exhibit a broad spectrum of biological activities and also serve as important intermediates for the synthesis of flavonoids and other related heterocyclic systems.

-

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with active methylene compounds, leading to the formation of a variety of functionalized alkenes, which can be further elaborated into more complex molecular architectures.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol details the synthesis of a quinazolinone derivative via the condensation of this compound with 2-aminobenzamide. This reaction provides a straightforward route to a valuable heterocyclic scaffold.

Materials:

-

This compound

-

2-Aminobenzamide

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

NMR Spectrometer

-

FT-IR Spectrometer

-

Mass Spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) in absolute ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add this compound (1.0 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the mixture to room temperature.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water with constant stirring.

-

Neutralization: If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold deionized water (2 x 15 mL).

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-(2-(4-chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the purified product.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | To be determined |

| Appearance | White to off-white solid |

Spectral Data (Hypothetical for 2-(2-(4-Chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one):

| Spectroscopy | Expected Peaks |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.2-8.4 (s, 1H, NH), 7.0-7.8 (m, 12H, Ar-H), 6.7-6.9 (m, 1H, CH), 5.8-6.0 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.0 (C=O), 155.0, 148.0, 134.0, 130.0, 129.0, 128.0, 125.0, 120.0, 118.0, 115.0, 66.0 (CH) |

| IR (KBr, cm⁻¹) | 3310 (N-H), 3180 (N-H), 1662 (C=O), 1602 (C=C), 1240 (C-O-C) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₂₀H₁₅ClN₂O₂, found. |

Visualizations

Caption: Synthetic pathway for 2-(2-(4-Chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one.

Caption: Step-by-step workflow for the synthesis and purification of the quinazolinone derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organic compounds, particularly heterocyclic structures of medicinal interest. The provided protocol for the synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative demonstrates a practical and efficient application of this starting material. The adaptability of the aldehyde group to various reaction conditions allows for the generation of diverse molecular libraries for screening in drug discovery and other research areas. Researchers are encouraged to explore the full synthetic potential of this readily accessible building block.

Application Notes and Protocols for the Derivatization of 2-(4-Chlorophenoxy)benzaldehyde for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile scaffold in medicinal chemistry, offering a reactive aldehyde group that can be readily derivatized to generate a diverse library of compounds with potential biological activities. The presence of the chlorophenoxy moiety can influence key pharmacological properties such as lipophilicity and binding interactions with biological targets. This document provides detailed application notes and protocols for the synthesis of various derivatives of this compound, including Schiff bases, chalcones, hydrazones, and thiosemicarbazones. Furthermore, it outlines standard biological assays to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data from structurally related compounds to guide research efforts.

Derivatization Strategies

The aldehyde functional group of this compound serves as a key handle for various chemical transformations, enabling the synthesis of a wide array of derivatives.

General Synthesis Workflow

The derivatization of this compound typically follows a straightforward condensation reaction with a suitable nucleophile, leading to the formation of a new carbon-nitrogen or carbon-carbon double bond.

Application Notes and Protocols for Reactions Involving 2-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde functionality, a diaryl ether linkage, and a chlorinated phenyl ring, provides a valuable scaffold for the synthesis of a diverse array of complex molecules, including chalcones, Schiff bases, stilbenes, and other derivatives with potential biological activities. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds, making this building block particularly attractive for drug discovery programs.

These application notes provide detailed experimental protocols for several key transformations of this compound, including Claisen-Schmidt condensation, Schiff base formation, Wittig reaction, reduction, and oxidation. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 111826-11-0[1] |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Experimental Protocols

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones known for their wide range of biological activities.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[2][3]

Reaction Scheme:

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol:

-

Materials:

-

This compound

-

Substituted Acetophenone (e.g., Acetophenone)

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired acetophenone derivative (1.0 eq.) in ethanol (10-15 mL per gram of aldehyde).

-

To the stirred solution, add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq.) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of approximately 5-6.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone.

-

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Acetophenone | (E)-1-phenyl-3-(2-(4-chlorophenoxy)phenyl)prop-2-en-1-one | NaOH | Ethanol | 5 | ~85 |

| This compound | 4'-Methoxyacetophenone | (E)-3-(2-(4-chlorophenoxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | NaOH | Ethanol | 6 | ~82 |

Schiff Base Formation: Synthesis of Imines

The condensation of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates in organic synthesis and possess a wide range of biological activities.[4][5][6]

Experimental Workflow:

Caption: Workflow for the synthesis of Schiff bases.

Experimental Protocol:

-

Materials:

-

This compound

-

Primary Amine (e.g., Aniline)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) and the primary amine (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the pure imine.

-

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Aniline | N-(2-(4-chlorophenoxy)benzylidene)aniline | Acetic Acid | Ethanol | 3 | ~90 |

| This compound | p-Toluidine | N-(2-(4-chlorophenoxy)benzylidene)-4-methylaniline | Acetic Acid | Ethanol | 3.5 | ~88 |

Wittig Reaction: Synthesis of Stilbenes